Cas no 2098029-74-2 (3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid)

3-{1-[(Dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid is a versatile intermediate in organic synthesis, characterized by its pyrazole core functionalized with a dimethylcarbamoylmethyl group and a propanoic acid side chain. This structure imparts reactivity suitable for further derivatization, making it valuable in medicinal chemistry and pharmaceutical research. The dimethylcarbamoyl moiety enhances stability and modulates electronic properties, while the carboxylic acid group offers a handle for conjugation or salt formation. Its balanced polarity ensures good solubility in common organic solvents, facilitating downstream applications. This compound is particularly useful in the development of bioactive molecules, serving as a key building block for heterocyclic scaffolds.
3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid structure
2098029-74-2 structure
Product Name:3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid
CAS No:2098029-74-2
MF:C10H15N3O3
MW:225.244402170181
CID:5726664
PubChem ID:122240542
Update Time:2025-10-24

3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-[1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]propanoic acid
    • 2098029-74-2
    • F2147-7085
    • 3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid
    • AKOS040813745
    • Inchi: 1S/C10H15N3O3/c1-12(2)9(14)7-13-6-8(5-11-13)3-4-10(15)16/h5-6H,3-4,7H2,1-2H3,(H,15,16)
    • InChI Key: WHUKVSXYCIVAND-UHFFFAOYSA-N
    • SMILES: O=C(CN1C=C(C=N1)CCC(=O)O)N(C)C

Computed Properties

  • Exact Mass: 225.11134135g/mol
  • Monoisotopic Mass: 225.11134135g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 75.4Ų

3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D224326-100mg
3-{1-[(Dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic Acid
2098029-74-2
100mg
$ 95.00 2022-06-05
TRC
D224326-500mg
3-{1-[(Dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic Acid
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$ 365.00 2022-06-05
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D224326-1g
3-{1-[(Dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic Acid
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$ 570.00 2022-06-05
Life Chemicals
F2147-7085-0.25g
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$361.0 2023-09-06
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F2147-7085-0.5g
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Life Chemicals
F2147-7085-2.5g
3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid
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Life Chemicals
F2147-7085-5g
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Additional information on 3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid

Research Briefing on 3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid (CAS: 2098029-74-2)

The compound 3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid (CAS: 2098029-74-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This briefing synthesizes the latest findings related to this molecule, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the role of this compound as a key intermediate in the synthesis of novel small-molecule inhibitors targeting specific enzymatic pathways. Its structural features, including the pyrazole core and dimethylcarbamoyl moiety, make it a versatile scaffold for further chemical modifications. Researchers have explored its utility in modulating protein-protein interactions and enzyme inhibition, particularly in the context of inflammatory and oncogenic signaling pathways.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a precursor in the development of selective kinase inhibitors. The research team utilized 3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid to synthesize a series of derivatives that showed promising activity against specific tyrosine kinases implicated in cancer progression. The lead compounds exhibited nanomolar inhibitory concentrations in vitro and demonstrated favorable pharmacokinetic properties in preclinical models.

In parallel, investigations into the compound's mechanism of action have revealed its ability to interact with allosteric binding sites of target proteins. This characteristic makes it particularly valuable for developing next-generation therapeutics that can overcome resistance mechanisms observed with traditional active-site inhibitors. Molecular docking studies have provided insights into the structural determinants of its binding affinity, which are being leveraged to optimize derivative compounds.

The safety profile of 3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid has been evaluated in recent toxicological assessments. Preliminary data suggest a favorable therapeutic window, with minimal off-target effects observed in cellular assays. However, further in vivo studies are required to fully characterize its safety and efficacy profiles before clinical translation.

Current research directions include exploring the compound's potential in combination therapies and its application in targeted drug delivery systems. Several pharmaceutical companies have included derivatives of this molecule in their preclinical pipelines, with particular interest in its application for inflammatory diseases and certain cancer subtypes. The coming years are expected to yield more definitive data on its clinical potential as research progresses.

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